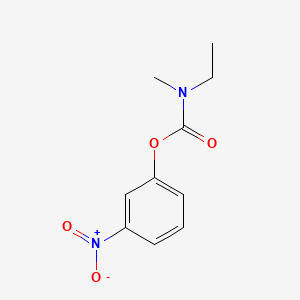

3-Nitrophenyl ethyl(methyl)carbamate

Vue d'ensemble

Description

L’impureté de carbamate de rivastigmine est un sous-produit qui se forme lors de la synthèse de la rivastigmine, un médicament utilisé pour traiter la démence légère à modérée associée aux maladies d’Alzheimer et de Parkinson. La rivastigmine est un inhibiteur de la cholinestérase qui augmente la concentration d’acétylcholine dans le cerveau en inhibant sa dégradation, améliorant ainsi les fonctions cognitives .

Méthodes De Préparation

La synthèse de l’impureté de carbamate de rivastigmine implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante est l’amination réductrice asymétrique directe du 3-acétylphényl éthyl (méthyl)carbamate avec la diphénylméthanamine, catalysée par un complexe de ligand iridium-phosphoramidite . Ce procédé donne le produit amine chiral avec une haute énantiosélectivité et un rendement élevé. La production industrielle implique souvent la résolution de racémates en utilisant des dérivés de l’acide tartrique pour obtenir de la rivastigmine énantiopure .

Analyse Des Réactions Chimiques

L’impureté de carbamate de rivastigmine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques comme le méthanol ou l’éthanol, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions comprennent divers carbamates et amines substitués .

4. Applications de recherche scientifique

L’impureté de carbamate de rivastigmine a plusieurs applications de recherche scientifique :

Biologie : Les études sur l’impureté de carbamate de rivastigmine contribuent à la compréhension des voies métaboliques et des produits de dégradation de la rivastigmine.

Médecine : La recherche sur cette impureté aide au développement d’inhibiteurs de la cholinestérase plus sûrs et plus efficaces pour traiter les maladies neurodégénératives.

Applications De Recherche Scientifique

Rivastigmine carbamate impurity has several scientific research applications:

Biology: Studies on rivastigmine carbamate impurity contribute to understanding the metabolic pathways and degradation products of rivastigmine.

Medicine: Research on this impurity aids in the development of safer and more effective cholinesterase inhibitors for treating neurodegenerative diseases.

Mécanisme D'action

Le mécanisme d’action de l’impureté de carbamate de rivastigmine est similaire à celui de la rivastigmine. Elle inhibe les enzymes cholinestérasiques, augmentant ainsi les niveaux d’acétylcholine dans le cerveau. Cette amélioration de la fonction cholinergique contribue à améliorer les fonctions cognitives chez les patients atteints des maladies d’Alzheimer et de Parkinson . Les cibles moléculaires impliquées comprennent les enzymes acétylcholinestérase et butyrylcholinestérase .

Comparaison Avec Des Composés Similaires

L’impureté de carbamate de rivastigmine est structurellement liée à d’autres dérivés du carbamate tels que la physostigmine. elle diffère d’autres inhibiteurs de la cholinestérase comme le donépézil et la tacrine, qui ont des structures chimiques et des mécanismes d’action distincts . Des composés similaires comprennent :

Physostigmine : Un autre dérivé du carbamate utilisé comme inhibiteur de la cholinestérase.

Donépézil : Un inhibiteur non carbamate de la cholinestérase avec un mécanisme d’action différent.

La structure et les propriétés uniques de l’impureté de carbamate de rivastigmine en font un composé précieux pour la recherche et le contrôle de la qualité dans les applications pharmaceutiques.

Activité Biologique

Overview

3-Nitrophenyl ethyl(methyl)carbamate, a carbamate derivative, has garnered attention for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is significant in biochemical research and therapeutic applications, especially in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Understanding its biological activity involves examining its mechanism of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing the degradation of acetylcholine, this compound enhances cholinergic signaling, which is crucial for cognitive functions. The inhibition mechanism involves the carbamate moiety forming a covalent bond with the active site of AChE, leading to prolonged acetylcholine action at neuronal synapses.

Key Points:

- Target Enzyme : Acetylcholinesterase (AChE).

- Action : Inhibition leads to increased levels of acetylcholine.

- Implications : Potential therapeutic effects in cognitive disorders.

The biochemical properties of this compound demonstrate its stability and interaction with various cellular components. It has been shown to exhibit good chemical stability under standard conditions but can degrade under extreme environmental factors such as high temperatures or extreme pH levels.

Table 1: Stability and Interaction Characteristics

| Property | Description |

|---|---|

| Chemical Stability | Stable under standard conditions |

| Degradation Factors | High temperature, extreme pH |

| Interaction with Proteins | Forms covalent bonds with AChE |

Cellular Effects

In laboratory studies, this compound has shown significant effects on neuronal cells. It enhances cholinergic signaling by preventing acetylcholine breakdown, which is critical for synaptic transmission and cognitive functions. The compound's effects vary with dosage; lower doses effectively inhibit AChE without significant toxicity, while higher doses may lead to adverse effects .

Case Study: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various carbamates, including this compound. Results indicated that at low concentrations, the compound exhibited minimal neurotoxic effects while significantly inhibiting AChE activity. However, at higher concentrations, neurotoxic symptoms were observed in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed when administered and distributed primarily to the brain due to its lipophilic nature. Metabolically, it undergoes hydrolysis and other transformations that can affect its biological activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Primarily in brain tissues |

| Metabolism | Hydrolysis and enzymatic transformation |

| Excretion | Renal (urinary) |

Propriétés

IUPAC Name |

(3-nitrophenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECCKHSYUWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346242-31-6 | |

| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?

A1: The presence of this compound, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:

- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []

- Quality control: Understanding the formation pathways of impurities like this compound allows for optimization of the manufacturing process to minimize their presence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.